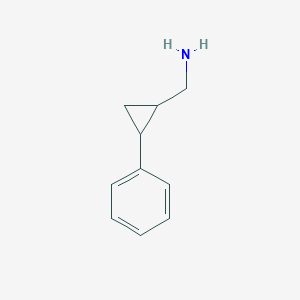

(2-Phenylcyclopropyl)methanamine

Description

Contextual Significance within Cyclopropylamine (B47189) Chemistry and Medicinal Chemistry Research

Cyclopropylamines are a notable class of organic compounds characterized by a cyclopropane (B1198618) ring bonded to an amino group. longdom.org This structural motif is of great interest in medicinal chemistry due to the unique properties conferred by the three-membered ring. longdom.orgacs.org The high ring strain of the cyclopropane group enhances chemical reactivity, while the amine group provides a site for interaction with biological targets. longdom.org This combination makes cyclopropylamines valuable intermediates and core structures in the synthesis of pharmaceuticals, agrochemicals, and materials. longdom.org

The cyclopropylamine moiety is a key pharmacophore in numerous bioactive compounds, including monoamine oxidase inhibitors (MAOIs), which are used to regulate neurotransmitters. longdom.orgumich.edu The introduction of a cyclopropane ring into a drug molecule can alter its metabolic stability, biological activity, and conformational properties. chemenu.com

Within this context, (2-Phenylcyclopropyl)methanamine, a derivative of cyclopropylamine, serves as a crucial building block in drug design and discovery. Its parent compound, 2-phenylcyclopropylamine (also known as Tranylcypromine), is a well-known MAOI. google.com Research has expanded from this foundation to explore a wide range of derivatives, demonstrating the versatility of the 2-phenylcyclopropyl scaffold in developing new therapeutic agents. acs.org The synthesis of these compounds has been a significant area of research, with various methods developed to control stereochemistry and improve yields, reflecting the molecule's importance. acs.orggoogle.comgoogle.com

Overview of the Chemical Scaffold and its Derivatives in Biological Studies

The this compound (PCPMA) scaffold has been systematically modified by researchers to explore its structure-activity relationships and to develop compounds with selective biological activities. These derivatives have been particularly significant in the study of central nervous system disorders.

Academic research has focused on synthesizing and evaluating N-substituted and ring-fluorinated derivatives of PCPMA. These studies have led to the discovery of potent and selective agonists for serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the treatment of psychiatric conditions. nih.govnih.govnih.gov

For instance, a series of N-substituted (2-phenylcyclopropyl)methylamines were designed to identify selective serotonin 2C (5-HT2C) receptor agonists. nih.gov These compounds were evaluated for their ability to activate Gq signaling pathways versus β-arrestin recruitment, a concept known as functional selectivity. The goal was to develop agents with potential antipsychotic properties. nih.gov Similarly, other research has explored fluorinated derivatives to enhance drug-like properties, leading to the identification of 5-HT2C agonists with high selectivity over the related 5-HT2B receptor. nih.gov

Further extending the utility of the scaffold, researchers have designed PCPMA derivatives as partial agonists for the dopamine D2 receptor (D2R). nih.gov This class of drugs, known as third-generation antipsychotics, utilizes D2R partial agonism as its primary mechanism. The studies identified several potent D2R partial agonists derived from the PCPMA scaffold, demonstrating their potential as novel antipsychotic agents. nih.gov

The biological activities of several key derivatives are summarized in the tables below.

Table 1: Biological Activity of N-Substituted this compound Derivatives at Serotonin Receptors

| Compound | Substitution | Target Receptor | Activity (EC₅₀) | Selectivity | Research Focus |

|---|---|---|---|---|---|

| (+)-1 | Parent Compound | 5-HT₂C | 5.2 nM | 7-fold over 5-HT₂B | Baseline comparison for fluorinated derivatives. nih.gov |

| (+)-15a | N-methyl | 5-HT₂C | 23 nM | Functionally selective (no β-arrestin recruitment) | Development of functionally selective 5-HT₂C agonists. nih.gov |

| (+)-19 | N-benzyl | 5-HT₂C | 24 nM | Fully selective over 5-HT₂B | Investigating antipsychotic-drug-like activity. nih.gov |

Table 2: Biological Activity of this compound Derivatives at Dopamine Receptors

| Compound | Spacer Group Modification | Target Receptor | Activity | Research Focus |

|---|---|---|---|---|

| (+)-14j | Specific spacer group | D₂R | Potent partial agonist | Development of novel D₂R partial agonists for antipsychotic use. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Phenylcyclopropylamine (Tranylcypromine) |

| (+)-[(1R,2R)-2-Fluoro-2-phenylcyclopropyl]methanamine Hydrochloride |

| N-methyl (2-phenylcyclopropyl)methylamine |

| N-benzyl (2-phenylcyclopropyl)methylamine |

| Serotonin |

| Dopamine |

| Styrene (B11656) |

| Ethyl diazoacetate |

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTLDOZXPZCOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylcyclopropyl Methanamine and Analogues

General Synthetic Routes to the 2-Phenylcyclopropylamine Core Structure

The construction of the 2-phenylcyclopropylamine core is a foundational step in the synthesis of (2-Phenylcyclopropyl)methanamine. The primary challenges lie in the creation of the strained cyclopropane (B1198618) ring and the installation of the aminomethyl group.

Cyclopropanation Reactions in Scaffold Assembly

The formation of the three-membered ring is a critical transformation. A prevalent strategy is the cyclopropanation of styrene (B11656) or its derivatives with a carbene or a carbenoid. The Simmons-Smith reaction, which employs a zinc-copper couple and diiodomethane, is a classic method for this purpose. wikipedia.org Another powerful approach involves the transition-metal-catalyzed reaction of styrene with a diazo compound, such as ethyl diazoacetate, often using rhodium or copper catalysts. google.comgoogle.com This reaction produces a cyclopropyl (B3062369) ester, which serves as a versatile intermediate. google.comgoogle.com The choice of catalyst and reaction conditions can be tuned to control the diastereoselectivity of the cyclopropanation.

Furthermore, intramolecular cyclization reactions offer an alternative route. For example, the treatment of a γ-halo ketone with a base can induce ring closure to form a cyclopropyl ketone, a precursor that can be subsequently converted to the desired amine. wikipedia.org

Approaches to the Aminomethyl Moiety

With the 2-phenylcyclopropane scaffold established, the next step is the introduction of the aminomethyl group (-CH2NH2). A common strategy involves the chemical reduction of a carboxylic acid derivative positioned on the cyclopropane ring.

One direct method is the reduction of a 2-phenylcyclopropanecarbonitrile (B1294516) using a potent reducing agent like lithium aluminum hydride (LiAlH4). The nitrile can be synthesized from the corresponding carboxylic acid. researchgate.net

Rearrangement reactions also provide a pathway to the aminomethyl group. The Curtius rearrangement of a 2-phenylcyclopropanecarbonyl azide (B81097) or the Hofmann rearrangement of a 2-phenylcyclopropanecarboxamide (B1655958) are established methods. google.comdigitellinc.com A more direct conversion from the carboxylic acid can be achieved through the Schmidt reaction with hydrazoic acid. google.com

Additionally, the direct reduction of a 2-phenylcyclopropanecarboxamide with a reducing agent such as LiAlH4 offers a straightforward route to this compound.

Enantioselective Synthesis of this compound Stereoisomers

The biological activity of many this compound derivatives is dependent on their stereochemistry. Consequently, significant research has focused on methods to obtain enantiomerically pure stereoisomers.

Chiral Auxiliary and Resolving Agent Applications

Classical resolution remains a viable technique for separating enantiomers. This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts. nih.gov These salts often have different solubilities, enabling their separation by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the separated salt with a base.

The use of chiral auxiliaries is another established approach. nih.govrsc.org A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov For example, a chiral alcohol can be used to form diastereomeric esters with 2-phenylcyclopropanecarboxylic acid. After separation of the diastereomers, the chiral auxiliary is removed to yield the enantiopure product. nih.govrsc.org

Asymmetric Catalysis in Cyclopropylamine (B47189) Formation

Asymmetric catalysis provides a more modern and efficient means of achieving enantioselectivity. This involves using a chiral catalyst to control the stereochemistry of key reactions. nih.gov For instance, chiral rhodium or copper catalysts can be used in the cyclopropanation of styrene with diazo compounds to produce cyclopropyl esters with high enantiomeric excess. nih.govrochester.edu

Enzyme-catalyzed reactions are also emerging as a powerful tool. Engineered enzymes, such as variants of myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu

Strategies for Derivatization and Structural Modification

To explore structure-activity relationships and optimize biological activity, the this compound scaffold can be extensively modified.

Table 1: Examples of Derivatization Strategies

| Modification Site | Reaction Type | Examples of Reagents/Products |

|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts Acylation |

| Aminomethyl Group | N-Alkylation | Reaction with alkyl halides |

| N-Acylation | Reaction with acyl chlorides or anhydrides | |

| Reductive Amination | Reaction with aldehydes/ketones and a reducing agent (e.g., NaBH4) to form secondary or tertiary amines nih.gov |

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The aminomethyl group is a versatile handle for various transformations, including N-alkylation, N-acylation, and reductive amination, allowing for the introduction of a wide range of substituents. nih.govnih.gov For example, N-methylation can be achieved using methyl iodide, and N-benzylation can be accomplished via reductive amination with a substituted benzaldehyde (B42025). nih.gov These modifications can significantly alter the pharmacological properties of the parent compound. researchgate.netresearchgate.netnih.gov

N-Substitution and Amidation Reactions

The primary amine of this compound serves as a versatile handle for introducing a wide range of substituents.

N-Substitution: Alkylation of the primary amine is a common strategy to produce secondary and tertiary amines. For instance, N-methylation can be achieved by treating a protected precursor with sodium hydride and methyl iodide, followed by deprotection. nih.gov A series of N-substituted (2-phenylcyclopropyl)methylamines have been synthesized to explore their biological activities. nih.gov Reductive amination is another powerful method for N-alkylation. For example, reacting an enantiomer of this compound with an appropriate aldehyde, such as 2-methoxybenzaldehyde, in the presence of a reducing agent like sodium borohydride, yields the corresponding N-benzyl derivative. nih.gov

Amidation: The primary amine can also readily undergo acylation to form amides. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgyoutube.com While amides are relatively unreactive towards nucleophilic acyl substitution, they can be hydrolyzed back to the carboxylic acid and amine under acidic or basic conditions. libretexts.orgyoutube.com Furthermore, amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com

Table 1: Examples of N-Substituted this compound Analogues

| Compound Name | Substituent on Nitrogen | Synthetic Method | Reference |

|---|---|---|---|

| (+)-N-Methyl-(2-phenylcyclopropyl)methanamine | Methyl | Alkylation with methyl iodide | nih.gov |

| (+)-N-Benzyl-(2-phenylcyclopropyl)methanamine | Benzyl | Reductive amination | nih.gov |

| 1-[2-Fluoro-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-(2-methoxybenzyl)methanamine | 2-Methoxybenzyl | Reductive amination | nih.gov |

Aryl Ring Functionalization (e.g., Halogenation, Alkoxy Modifications)

Modifications to the phenyl ring of this compound can significantly influence its properties. These functionalizations are often introduced at an early stage of the synthesis, starting from a substituted benzaldehyde or styrene.

Halogenation and Alkoxy Modifications: The synthesis of analogues with substituents on the phenyl ring typically begins with a commercially available functionalized starting material. For example, the synthesis of a fluorinated and alkoxylated analogue started with 5-fluoro-2-methoxybenzaldehyde. nih.gov This starting material is then carried through a series of reactions, including a Wittig reaction to form the corresponding styrene, followed by cyclopropanation. nih.gov The presence of these substituents on the phenyl ring can be maintained throughout the synthetic sequence to yield the final desired this compound analogue. nih.gov The challenge in direct functionalization of the aromatic ring of the final compound lies in achieving high selectivity for a specific position (para, meta, or ortho). nih.gov

Table 2: Examples of Aryl Ring Functionalized Analogues

| Compound Name | Substituent on Aryl Ring | Starting Material | Reference |

|---|---|---|---|

| 1-[2-Fluoro-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-(2-methoxybenzyl)methanamine | 5-Fluoro, 2-Methoxy | 5-Fluoro-2-methoxybenzaldehyde | nih.gov |

Cyclopropyl Ring Substitutions (e.g., Fluorination, Alkyl Groups)

Introducing substituents directly onto the cyclopropyl ring presents a synthetic challenge but offers a way to fine-tune the steric and electronic properties of the molecule.

Fluorination: The introduction of a fluorine atom onto the cyclopropyl ring has been achieved through a multi-step process. Starting from a substituted styrene, a bromofluorination reaction followed by elimination of hydrogen bromide yields a vinyl fluoride (B91410). nih.gov Subsequent cyclopropanation of this vinyl fluoride with ethyl diazoacetate in the presence of a copper catalyst generates the monofluorinated cyclopropanecarboxylate. nih.gov This ester can then be converted to the desired amine.

Alkyl Groups: The synthesis of analogues with alkyl groups on the cyclopropyl ring, such as (2-methylcyclopropyl)(phenyl)methanamine, involves starting with appropriately substituted precursors. smolecule.com The general synthetic routes often involve the reaction of a substituted cyclopropyl bromide with an amine or the reduction of a corresponding amide or nitrile. smolecule.com The stereochemistry of the substituents on the cyclopropyl ring is a critical aspect of the synthesis, as different isomers can exhibit distinct biological activities. google.com

Table 3: Examples of Cyclopropyl Ring Substituted Analogues

| Compound Name | Substituent on Cyclopropyl Ring | Key Synthetic Step | Reference |

|---|---|---|---|

| (+)-[(1R,2R)-2-Fluoro-2-phenylcyclopropyl]methanamine Hydrochloride | Fluoro | Cyclopropanation of a vinyl fluoride | nih.gov |

| (2-Methylcyclopropyl)(phenyl)methanamine | Methyl | Use of a methyl-substituted cyclopropyl precursor | smolecule.com |

Molecular Mechanisms of Enzymatic Inhibition

Monoamine Oxidase (MAO) Inhibition: Irreversible Inactivation Mechanisms

(2-Phenylcyclopropyl)methanamine is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). wikipedia.orgnih.govpatsnap.com The inhibition process is mechanism-based, meaning the enzyme itself catalyzes the transformation of the inhibitor into a reactive species that ultimately inactivates the enzyme. nih.gov This inactivation is time-dependent and results in a covalent bond between the inhibitor and the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. psychscenehub.comfrontiersin.org The formation of this covalent adduct prevents the enzyme from carrying out its normal function of deaminating monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). patsnap.compsychscenehub.com Because the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks. patsnap.compsychscenehub.com

The mechanism is thought to involve a single-electron transfer from the inhibitor to the FAD cofactor, leading to the opening of the cyclopropyl (B3062369) ring and the formation of a reactive intermediate that covalently binds to the FAD. mdpi.com

Kinetic Characterization of MAO Isoform Selectivity

While this compound inhibits both MAO-A and MAO-B, it demonstrates a slight preference for the MAO-B isoenzyme. wikipedia.org Kinetic studies have been conducted to characterize the selectivity of this compound for the two MAO isoforms. One study reported that the (+)-enantiomer, (E)-(+)-2-phenylcyclopropylamine, inhibits MAO through a bimolecular reaction mechanism with a second-order rate constant (KI) of 2.0 x 10^6 M-1min-1. In contrast, the (-)-enantiomer's inhibition of MAO was best described by a suicide inhibition model, with a maximal rate of inactivation (kinact) of 0.457 min-1 and an inhibitor concentration at half-maximal inactivation rate (K``) of 5.4 μM. yakhak.org Another study found that the kinact/KI values for this compound were 2.4-fold higher for MAO-A and 16-fold higher for MAO-B compared to its inhibition of LSD1. nih.gov

| Enzyme | Inhibitor Enantiomer | Kinetic Parameter | Value |

| MAO | (E)-(+)-2-phenylcyclopropylamine | KI | 2.0 x 10^6 M-1min-1 |

| MAO | (-)-2-phenylcyclopropylamine | kinact | 0.457 min-1 |

| MAO | (-)-2-phenylcyclopropylamine | K`` | 5.4 μM |

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

Irreversible Inactivation and Covalent Adduct Formation with FAD Cofactor

This compound is a potent, mechanism-based, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. nih.govnih.gov Similar to its interaction with MAO, the inhibition of LSD1 involves the formation of a covalent adduct with the enzyme's FAD cofactor. nih.govnih.govnih.gov This process is time-dependent and leads to the inactivation of the enzyme. nih.gov Mass spectrometry analysis has confirmed that the FAD cofactor is the site of this covalent modification. nih.govresearchgate.net The formation of this stable adduct prevents LSD1 from demethylating its histone substrates, thereby altering gene expression. nih.govnih.gov

The inactivation mechanism is believed to proceed through a single-electron transfer, radical opening of the cyclopropyl ring, and subsequent covalent bond formation with the FAD cofactor. mdpi.com Structural studies have revealed that the phenyl ring of the FAD-(2-phenylcyclopropyl)methanamine adduct in LSD1 does not form extensive interactions with the active-site residues, suggesting opportunities for designing more potent and selective inhibitors. researchgate.net

Substrate Mimicry and Active Site Recognition

The inhibitory activity of this compound against LSD1 is partly due to its ability to mimic the enzyme's natural substrates, which are methylated lysine (B10760008) residues on histone tails. nih.govnih.gov The catalytic domain of LSD1 is structurally similar to that of amine oxidases like MAO. nih.gov this compound, with its amine group, can enter the active site of LSD1. mdpi.com The enzyme then initiates its catalytic cycle, which, in the case of this inhibitor, leads to the formation of the inactivating covalent adduct rather than substrate turnover. nih.govmdpi.com The pH-dependent profile of LSD1 inactivation by this compound is consistent with a mechanism that relies on enzymatic catalysis. nih.gov

| Enzyme | Inhibitor | Kinetic Parameter | Value |

| LSD1 | This compound | KI | 242 μM |

| LSD1 | This compound | kinact | 0.0106 s-1 |

| LSD1 | This compound | IC50 | < 2 μM |

Cytochrome P450 (CYP) Enzyme Inhibition

This compound has been shown to inhibit several cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have demonstrated its inhibitory effects on multiple CYP isoforms. It is a potent inhibitor of CYP2A6, with a reported IC50 value of 0.42 ± 0.07 μM for coumarin (B35378) 7-hydroxylation. nih.gov It also inhibits CYP2E1, with an IC50 value of 3.0 ± 1.1 μM for chlorzoxazone (B1668890) 6-hydroxylation. nih.gov For other isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, the IC50 values were found to be greater than 10 μM. nih.gov

Further kinetic analysis has revealed that this compound acts as a competitive inhibitor of CYP2C19 with a Ki of 32 μM and of CYP2D6 with a Ki of 367 μM. nih.govnih.gov It was found to be a noncompetitive inhibitor of CYP2C9 with a Ki of 56 μM. nih.govnih.gov The inhibition of these enzymes is an important consideration due to the potential for drug-drug interactions. cambridge.org The mechanism of inhibition for some cyclopropylamines involves the formation of metabolic intermediate complexes with the heme iron of the CYP enzyme. researchgate.net

| Enzyme | Inhibition Type | Ki or IC50 Value (μM) |

| CYP2A6 | - | 0.42 ± 0.07 (IC50) |

| CYP2C19 | Competitive | 32 (Ki) |

| CYP2C9 | Noncompetitive | 56 (Ki) |

| CYP2D6 | Competitive | 367 (Ki) |

| CYP2E1 | - | 3.0 ± 1.1 (IC50) |

| CYP1A2 | - | >10 (IC50) |

| CYP3A4 | - | >10 (IC50) |

Structure Activity Relationship Sar Studies of 2 Phenylcyclopropyl Methanamine Derivatives

Influence of Aryl Substituents on Molecular Target Affinity and Selectivity

The nature and position of substituents on the phenyl ring of (2-phenylcyclopropyl)methanamine derivatives play a critical role in modulating their potency and selectivity for biological targets. Both electronic and steric factors contribute significantly to the interaction of these ligands with their corresponding binding sites.

Electronic Effects on Binding Potency

The electronic properties of substituents on the aryl ring can profoundly impact binding affinity. The introduction of electron-withdrawing groups, such as fluorine, has been a key strategy in the development of potent and selective 5-HT2C receptor agonists. For instance, the addition of a fluorine atom at the 5-position of the phenyl ring in conjunction with a 2-alkoxy group has been shown to be beneficial for 5-HT2C potency and selectivity. nih.govnih.gov This is exemplified by compounds that exhibit enhanced agonist activity at the 5-HT2C receptor.

In a series of N-substituted 2-phenylcyclopropylmethylamines, preliminary studies highlighted that a phenyl ring bearing both a 2-alkoxy and a 5-fluoro substituent conferred excellent 5-HT2C potency and selectivity over the 5-HT2A and 5-HT2B receptors. nih.gov The electronic influence of these substituents is crucial for optimizing the interaction with the receptor's binding pocket.

| Compound | Aryl Substitution | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | Selectivity (5-HT2B/5-HT2C) |

| (+)-1 | Unsubstituted | 5.2 | 36.4 | 7 |

| (±)-2 | 3-Methyl | 4.8 | 67.2 | 14 |

| (+)-21a | 2-Fluoro | 4.7 | ~9.4 | 2 |

| (+)-21b | 2-Fluoro, 3-Methyl | 8.0 | >1000 | >125 |

Data sourced from multiple studies. EC50 values represent the concentration required to elicit 50% of the maximal response.

Steric Effects within Enzyme Active Sites

The size and spatial arrangement of substituents on the aryl ring can have a significant steric influence on the binding of this compound derivatives within the active site of an enzyme or receptor. The presence of a 2-alkoxy group, for example, has been identified as a beneficial functional group for maintaining reasonable potency and selectivity. nih.gov

Fine-tuning of the 2-alkoxy and halogen substituents has led to the identification of derivatives with excellent pharmacological profiles with regard to 5-HT2C potency and selectivity over 5-HT2A and 5-HT2B. This suggests that the steric bulk and conformation of the alkoxy group are important for fitting optimally into the receptor's binding site.

Impact of Cyclopropyl (B3062369) Ring Modifications on Biological Activity and Specificity

The cyclopropane (B1198618) ring is a key structural feature of these molecules, providing a rigid scaffold that helps to define the spatial orientation of the phenyl and aminomethyl groups. Modifications to this ring can significantly alter biological activity.

Fluorination of the cyclopropane ring has been investigated as a strategy to modulate the properties of these compounds. For example, the fluorinated cyclopropane derivative (+)-21a, [(1R,2R)-2-Fluoro-2-phenylcyclopropyl]methanamine, demonstrated comparable 5-HT2C activity to its non-fluorinated parent compound, (+)-1. nih.gov However, the introduction of the fluorine atom did impact the selectivity over the 5-HT2B receptor.

| Compound | Cyclopropyl Ring Modification | 5-HT2C EC50 (nM) | Emax (%) | Selectivity (2B/2C) |

| (+)-1 | Unmodified | 5.2 | 108 | 7 |

| (+)-21a | Fluorinated | 4.7 | 98 | 2 |

Data from a study on fluorinated cyclopropane derivatives. nih.gov

Role of the Amine Moiety in Ligand-Target Recognition and Interaction

The amine moiety is a crucial component for the interaction of this compound derivatives with their biological targets, often forming key ionic and hydrogen bond interactions within the binding site. The nature of the substituent on the nitrogen atom can dramatically influence potency, selectivity, and functional activity.

N-methylation of 2-(2-methoxyphenyl)cyclopropylmethylamine resulted in a compound with good potency at the 5-HT2C receptor. nih.gov Further exploration of N-substitution led to the discovery that an N-benzyl group could confer full selectivity over the 5-HT2B receptor. nih.gov Specifically, the N-benzyl compound (+)-19 displayed an EC50 of 24 nM at the 5-HT2C receptor and was fully selective over the 5-HT2B receptor. nih.gov In contrast, N-methylation of the first-generation this compound led to a significant decrease in activity.

These findings highlight the importance of the substituent on the amine nitrogen in modulating the pharmacological profile of these compounds, with the potential to introduce functional selectivity, where a ligand preferentially activates one signaling pathway over another. The N-methyl compound (+)-15a, for instance, was found to be a functionally selective 5-HT2C agonist with a preference for Gq-mediated signaling over β-arrestin recruitment. nih.gov

| Compound | N-Substitution | 5-HT2C EC50 (nM) | β-arrestin Recruitment |

| (+)-15a | Methyl | 23 | No activity |

| (+)-19 | Benzyl | 24 | Not reported |

Data from a study on N-substituted derivatives. nih.gov

Stereochemical Requirements for Potency and Ligand Efficacy

The stereochemistry of this compound derivatives is a critical determinant of their biological activity. The rigid cyclopropane ring creates distinct stereoisomers, and biological targets often exhibit a high degree of stereoselectivity.

Enantiomeric Specificity in Enzyme Binding and Inactivation

Studies have consistently shown that the (+)-enantiomers of this compound derivatives are generally more potent than their corresponding (–)-enantiomers. The absolute configuration of the more active (+)-enantiomers has been assigned as (1S, 2S).

This enantiomeric specificity is crucial for achieving high potency and efficacy. The differential activity between enantiomers underscores the importance of a precise three-dimensional fit between the ligand and its binding site for optimal interaction and biological response.

Diastereomeric Effects on Conformational Preferences and Activity

The spatial arrangement of substituents on the cyclopropane ring of this compound and its derivatives gives rise to diastereomers, which exhibit distinct conformational preferences and, consequently, different biological activities. The cis and trans diastereomers, in which the phenyl and aminomethyl groups are on the same or opposite sides of the cyclopropane ring, respectively, serve as a compelling case study in the structure-activity relationship (SAR) of this class of compounds.

Research has demonstrated that the relative orientation of these functional groups significantly influences the molecule's interaction with its biological targets, such as monoamine oxidase (MAO). Computational studies and experimental data have shed light on the conformational intricacies that govern this differential activity.

One of the key determinants of a molecule's biological activity is its ability to adopt a specific low-energy conformation that is complementary to the binding site of a receptor or enzyme. In the case of this compound derivatives, the diastereomers display notable differences in their conformational landscapes.

A study on monofluorinated analogs of 2-phenylcyclopropylamine, which serve as models for tranylcypromine (B92988), revealed that the potential energy profile for the rotation of the amino group is markedly different between the cis and trans isomers. nih.gov The trans isomer and the parent cyclopropylamine (B47189) exhibit very similar rotational energy curves. In contrast, the cis isomer shows a distinct profile, indicating that the relative stereochemistry of the substituents directly impacts the rotational freedom and preferred orientation of the amino group. nih.gov

These conformational preferences have a direct bearing on the basicity (pKa) of the amine, a critical factor for its interaction with biological targets. It has been shown that the calculated gas-phase proton affinities, which correlate with pKa values, differ between the diastereomers. nih.gov This difference is attributed to stereoelectronic effects arising from hyperconjugative interactions, which lead to varied local charge distributions and hybridization of the nitrogen lone pair. nih.gov

The biological implications of these diastereomeric differences are significant. For instance, in the context of MAO inhibition, the enantiomers of trans-2-phenylcyclopropylamine (tranylcypromine) exhibit stereoselectivity. Studies have shown that the (+)-isomer of tranylcypromine is a more potent inhibitor of platelet MAO than the (-)-isomer. This suggests that the specific three-dimensional arrangement of the phenyl and amino groups is crucial for optimal interaction with the enzyme's active site.

Furthermore, the conformational rigidity of the cyclopropane ring, combined with the specific spatial orientation of the substituents in each diastereomer, dictates how the molecule presents its pharmacophoric features to the biological target. Crystal structure analyses of related compounds have shown that different enantiomers can adopt distinct binding modes within the active site of an enzyme. nih.gov This highlights the importance of stereochemistry in determining the precise molecular interactions that underpin biological activity.

The following table summarizes the calculated conformational energy differences and their impact on the basicity of model diastereomeric 2-fluorocyclopropylamines, providing insight into the structure-activity relationships of this compound derivatives.

| Compound | Diastereomer | Conformer | Relative Energy (kcal/mol) | Calculated Proton Affinity (kcal/mol) |

| Cyclopropylamine | - | s-trans (1a) | 2.0 | 217.6 |

| - | gauche (1b) | 0.0 | - | |

| 2-Fluorocyclopropylamine | trans | trans-2a | 0.0 | 209.3 |

| 2-Fluorocyclopropylamine | cis | cis-2c | 2.57 | 215.6 |

| Data sourced from MP2 and SCS-MP2 calculations. nih.gov |

The data clearly indicates that the trans isomer is the global minimum energy conformer. nih.gov The difference in proton affinity between the cis and trans isomers underscores the electronic impact of the substituent arrangement, which in turn influences the binding affinity and activity at biological targets. These findings emphasize the critical role of diastereomeric configuration in defining the conformational preferences and, ultimately, the pharmacological profile of this compound derivatives.

Computational Approaches in the Study of 2 Phenylcyclopropyl Methanamine

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is instrumental in understanding the binding mode of (2-Phenylcyclopropyl)methanamine to its primary targets, monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Active Site Mapping and Binding Pose Prediction

Molecular docking simulations have been crucial in mapping the active sites of MAO-A and MAO-B and predicting the binding pose of this compound. The crystal structures of human MAO-A (PDB ID: 2BXR) and MAO-B (PDB ID: 2BYB, 2XCG) have provided the structural basis for these simulations. rcsb.orgebi.ac.ukrcsb.org

The active site of both MAO-A and MAO-B is characterized by a hydrophobic cavity leading to the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of the enzyme. ebi.ac.uk In MAO-B, the active site is composed of an entrance cavity and a substrate cavity, separated by the "gatekeeper" residue Ile199. rcsb.org

Docking studies reveal that the phenyl group of this compound orients within the hydrophobic pocket of the active site, while the cyclopropylamine (B47189) moiety positions itself near the reactive FAD cofactor. rcsb.org The specific interactions that stabilize the binding pose include hydrophobic interactions between the phenyl ring and nonpolar residues in the active site. For instance, in MAO-B, residues such as Tyr398 and Tyr435 are key for inhibitor binding. researchgate.net The binding of tranylcypromine (B92988) can induce conformational changes in the active site, such as the movement of the Ile199 side chain, which can "close" the active site and enhance the binding affinity of other ligands. rcsb.org

| Target Protein | PDB ID | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) |

| MAO-A | 2BXR | Hydrophobic pocket residues, FAD cofactor | Not explicitly reported for the parent compound in the provided search results |

| MAO-B | 2BYB | Tyr398, Tyr435, Ile199, FAD cofactor | Not explicitly reported for the parent compound in the provided search results |

| LSD1 | 2XAH | Hydrophobic pocket, FAD cofactor | -6.508 (for a derivative) |

Note: Specific binding energy values for the parent compound this compound are not consistently reported in the reviewed literature, which often focuses on derivatives. The value for LSD1 is for a conjugate of this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more comprehensive understanding of conformational changes and binding pathways than static docking models. nih.gov MD simulations of the this compound-MAO complex can reveal the stability of the binding pose and the flexibility of both the ligand and the protein.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). nih.gov RMSD measures the average deviation of atomic positions in the protein-ligand complex over time from a reference structure, indicating the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium. nih.gov RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding and conformational changes. nih.govgithub.io For instance, MD simulations of MAO-B with inhibitors have shown that fluctuations in the loops at the entrance of the active site are regulated by the lipid bilayer, which in turn controls substrate access. nih.gov

| Simulation Parameter | Description | Typical Findings for MAO-Inhibitor Complexes |

| RMSD | Measures the deviation of the complex's structure over time from the initial pose. | A stable RMSD plot over the simulation time indicates a stable binding of the inhibitor in the active site. nih.gov |

| RMSF | Measures the fluctuation of individual amino acid residues. | Higher fluctuations may be observed in loop regions, particularly those at the entrance of the active site, indicating flexibility that can accommodate inhibitor binding. nih.govgithub.io |

Quantum Chemical Calculations for Reaction Mechanism Characterization

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods are particularly valuable for elucidating the reaction mechanism of irreversible inhibitors like this compound.

The inhibition of MAO by this compound is a complex process that involves the formation of a covalent bond with the FAD cofactor. nih.gov Quantum chemical studies can model the electronic changes that occur during this reaction, including the formation of radical intermediates. acs.org The proposed mechanism involves a single-electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the FAD cofactor, leading to the formation of a radical cation. This is followed by the opening of the cyclopropyl (B3062369) ring and subsequent covalent bond formation with the FAD. acs.org

Quantum chemical calculations can determine the energies of the reactants, transition states, and products for each step of the reaction pathway. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction's feasibility.

| Computational Method | Application to this compound | Key Findings |

| Density Functional Theory (DFT) | Elucidation of the reaction mechanism with MAO. | Calculation of reaction energies and transition state structures for the covalent adduct formation. acs.org |

| Reaction Pathway Analysis | Mapping the steps of irreversible inhibition. | Identification of radical intermediates and the energetic favorability of the covalent modification of the FAD cofactor. acs.org |

Ligand-Based and Structure-Based Drug Design Principles (Theoretical Frameworks)

The development of new and more selective MAO inhibitors often relies on established drug design principles, which can be broadly categorized as ligand-based and structure-based approaches.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown or when focusing on a series of known active compounds. nih.gov Key methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov For MAO inhibitors, QSAR studies can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for inhibitory potency and selectivity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov Pharmacophore models derived from known MAO inhibitors, including this compound derivatives, can be used to screen large compound libraries for new potential inhibitors. nih.gov

Structure-based drug design utilizes the known three-dimensional structure of the target protein to design new ligands with high affinity and selectivity. mdpi.com This approach is heavily reliant on molecular docking and molecular dynamics simulations. By visualizing the binding pocket of MAO-A or MAO-B with this compound or its analogs, medicinal chemists can rationally design new molecules with modified scaffolds to improve their binding interactions and pharmacological properties. nih.govnih.gov For example, modifications to the phenyl ring or the amine group of the tranylcypromine scaffold have been explored to develop inhibitors with improved selectivity for different enzymes. nih.gov

| Drug Design Principle | Methodology | Application in Designing this compound Analogs |

| Ligand-Based | QSAR, Pharmacophore Modeling | Identifying key structural features for MAO inhibition to guide the synthesis of new derivatives with enhanced potency and selectivity. nih.govnih.gov |

| Structure-Based | Molecular Docking, Molecular Dynamics | Utilizing the crystal structures of MAO-A and MAO-B to rationally design novel inhibitors based on the tranylcypromine scaffold with improved binding affinity and target specificity. nih.govmdpi.com |

2 Phenylcyclopropyl Methanamine As a Research Probe and Chemical Tool

Applications in Elucidating Enzyme Reaction Mechanisms

The rigid structure of the cyclopropyl (B3062369) ring in (2-Phenylcyclopropyl)methanamine and its derivatives makes them excellent probes for investigating the topology and reaction mechanisms of enzyme active sites. A notable example is the study of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.

Research has utilized analogs of this compound to understand the interactions between substrates and MAO. For instance, a study investigating cyclopropane (B1198618) analogs of phenethylamine (B48288) tested 1-(phenylcyclopropyl)methylamine as a potential inactivator of MAO. The findings revealed that this compound acts as a substrate for MAO, undergoing conversion to 1-phenylcyclopropanecarboxaldehyde without causing inactivation of the enzyme. nih.gov This observation provides insight into the spatial and electronic requirements of the MAO active site, demonstrating that the presence of the phenylcyclopropylmethylamine framework can be accommodated by the enzyme to allow for oxidation of the amino group.

In the same study, a related compound, 1-benzylcyclopropylamine, was found to be a potent competitive reversible inhibitor and a mechanism-based inactivator of MAO. nih.gov By comparing the behavior of these closely related molecules, researchers can deduce critical aspects of the catalytic mechanism, including the role of electron transfer steps and the potential for the formation of covalent adducts within the active site. The differential activity of these probes helps to map the structural features that determine whether a molecule will act as a substrate or an inhibitor.

Table 1: Interaction of Phenylcyclopropylamine Analogs with Monoamine Oxidase (MAO)

| Compound | Interaction with MAO | Outcome | Mechanistic Insight |

| 1-(Phenylcyclopropyl)methanamine | Substrate | Converted to 1-phenylcyclopropanecarboxaldehyde | Demonstrates the active site can accommodate the scaffold for oxidation. |

| 1-Benzylcyclopropylamine | Mechanism-based inactivator | Inactivation of the enzyme | Highlights structural features leading to irreversible inhibition. |

Utility as a Chemical Scaffold for Rational Drug Discovery (Conceptual Frameworks)

This compound (PCPMA) is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the design of drugs targeting the central nervous system (CNS). nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The utility of the PCPMA scaffold lies in its unique three-dimensional structure, where an amino group is linked to a benzene (B151609) ring via a constrained cyclopropyl linker. nih.gov This arrangement provides a defined spatial orientation of key pharmacophoric features, facilitating interactions with CNS targets such as aminergic G protein-coupled receptors (GPCRs) and transporters. nih.gov

The rigid cyclopropane ring restricts the conformational flexibility of the molecule compared to more linear alkyl linkers. This pre-organization of the pharmacophore can lead to higher binding affinity and selectivity for the target receptor, as less of an entropic penalty is paid upon binding. The phenyl ring and the amino group are crucial for interactions with many CNS receptors, and their relative orientation can be finely tuned by substitution on either the ring or the nitrogen atom.

A practical application of this conceptual framework is the development of functionally selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov Starting with the PCPMA scaffold, a series of N-substituted derivatives were synthesized and evaluated. This rational design approach led to the discovery of compounds with high affinity and selectivity for the 5-HT2C receptor, with some exhibiting biased agonism (preference for Gq signaling over β-arrestin recruitment). nih.gov For example, the N-benzyl substituted derivative showed significant antipsychotic-drug-like activity in preclinical models. nih.gov This work illustrates how the PCPMA scaffold serves as a versatile template for creating new molecules with specific biological activities.

Table 2: Conceptual Framework for Drug Discovery Using the this compound Scaffold

| Structural Feature | Role in Drug Design | Therapeutic Targets | Example Application |

| Phenyl Ring | Provides a key interaction point with receptors (e.g., via pi-stacking). Can be substituted to modulate properties. | CNS receptors, Transporters | Design of serotonin receptor agonists. |

| Cyclopropyl Linker | Restricts conformational flexibility, providing a defined 3D structure. | Aminergic GPCRs | Enhancing binding affinity and selectivity. |

| Methanamine Group | Acts as a hydrogen bond donor/acceptor and a point for substitution to modulate selectivity and potency. | CNS receptors | N-substitution to achieve functional selectivity at 5-HT2C receptors. nih.gov |

Development of Advanced Analytical Techniques for Research Compound Characterization

The synthesis of novel derivatives based on the this compound scaffold necessitates the use of advanced analytical techniques for their comprehensive characterization. The precise determination of the structure, purity, and stereochemistry of these compounds is crucial for establishing structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of PCPMA derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to elucidate the connectivity and stereochemistry of the molecule. For instance, in the synthesis of fluorinated derivatives of this compound, ¹H and ¹³C NMR were used to confirm the structure of the synthesized compounds. While specific NMR data for the parent compound is not detailed in the provided search results, the methodology is standard for this class of molecules.

In addition to spectroscopic methods, computational chemistry has emerged as a powerful tool for characterizing PCPMA analogs and predicting their biological activity. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are employed to understand how these molecules interact with their biological targets at a molecular level. These computational studies can provide insights into the binding modes of PCPMA derivatives and help to rationalize their observed biological activities, thereby guiding the design of new and improved compounds.

Table 3: Analytical and Computational Techniques for the Characterization of this compound Derivatives

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Connectivity of atoms, chemical environment of protons and carbons, stereochemical relationships. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Molecular ion peak, fragmentation patterns for structural confirmation. |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | To correlate the 3D properties of molecules with their biological activity. | Predictive models for designing new compounds with enhanced activity. |

| Molecular Docking | To predict the preferred orientation of a molecule when bound to a receptor. | Binding mode, key interactions with the active site, and binding affinity scores. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the molecule-receptor complex over time. | Stability of the binding pose, conformational changes upon binding. |

Q & A

What synthetic methodologies are employed to prepare (2-Phenylcyclopropyl)methanamine derivatives, and how do reaction conditions influence stereochemical outcomes?

Answer:

Synthesis typically involves cyclopropanation of styrene derivatives via transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) or [2+1] cycloadditions. Substituents on the phenyl ring and cyclopropane stereochemistry are controlled by precursors and catalysts. For example, chiral ligands in asymmetric catalysis can yield enantiomerically pure cyclopropane derivatives . Post-functionalization of the cyclopropane core with methanamine groups often employs reductive amination or nucleophilic substitution, requiring anhydrous conditions and inert atmospheres to prevent ring-opening side reactions .

How do structural modifications (e.g., substituents on the phenyl ring or cyclopropane) affect binding affinity to serotonin 2C (5-HT2C) receptors?

Answer:

Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring’s para position enhance receptor binding by modulating electronic effects and steric interactions. The cyclopropane’s rigidity stabilizes the bioactive conformation, increasing selectivity for 5-HT2C over 5-HT2B receptors. For instance, fluorinated derivatives (e.g., 5-fluoro-2-methoxyphenyl analogs) show 10-fold higher potency due to improved hydrophobic interactions and reduced metabolic degradation . Quantitative structure-activity relationship (QSAR) models further correlate logP values with blood-brain barrier permeability .

What analytical strategies are critical for resolving structural ambiguities in this compound derivatives?

Answer:

High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (e.g., - HSQC, COSY) resolves cyclopropane ring strain effects on chemical shifts. For example, cyclopropane protons exhibit distinct NMR splitting patterns (δ ~1.5–2.5 ppm) due to ring strain and coupling constants () . X-ray crystallography is indispensable for absolute stereochemistry determination, particularly for chiral centers introduced during synthesis .

How can researchers address discrepancies in biological activity data between in vitro and in vivo studies of this compound class?

Answer:

In vitro-in vivo translation challenges often arise from pharmacokinetic factors (e.g., metabolic instability of the cyclopropane ring). Solutions include:

- Metabolic Profiling: Liver microsome assays identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Pro-drug Strategies: Masking the amine group with acetyl or tert-butoxycarbonyl (Boc) protections improves bioavailability .

- Species-Specific Differences: Comparative studies in rodent vs. human hepatocytes clarify metabolic variability .

What computational tools are effective for predicting the conformational dynamics of this compound in receptor docking studies?

Answer:

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model cyclopropane ring strain and ligand-receptor flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ligand geometries for docking into 5-HT2C homology models. Free-energy perturbation (FEP) methods quantify binding energy contributions of substituents, aiding rational design .

How do solvent and pH conditions influence the stability of this compound during storage?

Answer:

The compound is sensitive to acidic conditions (pH < 5), which protonate the amine and induce cyclopropane ring-opening via acid-catalyzed mechanisms. Storage in aprotic solvents (e.g., DMSO, acetonitrile) under nitrogen at -20°C minimizes degradation. Stability assays using HPLC-UV at λ = 254 nm monitor degradation products (e.g., ring-opened dienes) over time .

What safety protocols are recommended for handling this compound derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile amines.

- Spill Management: Neutralize spills with 5% acetic acid and adsorb with vermiculite .

- Waste Disposal: Segregate halogenated derivatives (e.g., chloro-substituted analogs) as hazardous waste .

How can researchers validate the purity of this compound derivatives for pharmacological assays?

Answer:

- HPLC-PDA: Purity ≥95% with a single peak at 220–280 nm.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

- Chiral HPLC: For enantiomeric excess determination using Chiralpak® columns (e.g., AD-H or OD-H) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Cyclopropane Ring Stability: Avoid high temperatures (>80°C) during amination to prevent ring-opening.

- Column Chromatography Limitations: Replace with recrystallization or flash distillation for large batches.

- By-product Formation: Optimize stoichiometry of reagents (e.g., NaBH in reductive amination) to minimize impurities .

How do structural analogs of this compound compare in terms of off-target receptor interactions?

Answer:

Substitution at the methanamine nitrogen (e.g., methyl, cyclopropyl) reduces off-target binding to adrenergic receptors. Radioligand displacement assays (e.g., -ketanserin for 5-HT2 receptors) quantify selectivity. For example, N-cyclopropylmethyl analogs show >50-fold selectivity for 5-HT2C over 5-HT2A receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.